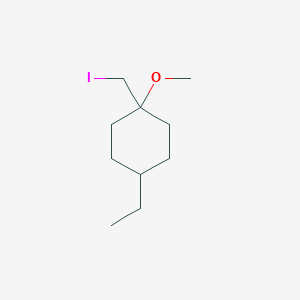

4-Ethyl-1-(iodomethyl)-1-methoxycyclohexane

Description

Properties

Molecular Formula |

C10H19IO |

|---|---|

Molecular Weight |

282.16 g/mol |

IUPAC Name |

4-ethyl-1-(iodomethyl)-1-methoxycyclohexane |

InChI |

InChI=1S/C10H19IO/c1-3-9-4-6-10(8-11,12-2)7-5-9/h9H,3-8H2,1-2H3 |

InChI Key |

IYKKRFLHEIYOIV-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CCC(CC1)(CI)OC |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-Ethylcyclohexanone or 4-Ethylcyclohexanol Precursors

- Starting from cyclohexanone, ethylation at C-4 can be achieved by enolate alkylation using ethyl halides under basic conditions.

- Alternatively, 4-ethylcyclohexanol derivatives can be prepared via reduction of 4-ethylcyclohexanone.

Methoxylation at C-1

- The methoxy group at C-1 is commonly introduced by methylation of a hydroxyl group.

- Typical reagents include methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydride or potassium carbonate.

- For example, 1-hydroxymethylcyclohexane derivatives can be methylated to yield 1-methoxycyclohexane derivatives under mild conditions.

- Literature reports (e.g., on related cyclohexane ethers) indicate the use of sodium hydride in dry tetrahydrofuran (THF) followed by methyl iodide addition at 0 °C to room temperature for efficient methylation.

Introduction of the Iodomethyl Group at C-1

- The iodomethyl substituent can be introduced by halogenation of a hydroxymethyl group.

- A common approach is the conversion of a hydroxymethyl group to an iodomethyl group using reagents such as iodine with triphenylphosphine or via the Appel reaction.

- Alternatively, direct substitution of a hydroxyl group with iodine using reagents like phosphorus triiodide (PI3) or red phosphorus and iodine is possible.

- Another method involves the reaction of a methoxy-substituted cyclohexane bearing a free hydroxymethyl group with iodomethylation reagents under controlled conditions to avoid over-iodination.

Representative Reaction Conditions and Data

Detailed Research Findings

Phase Transfer Catalysis and Mild Conditions: Patents on related bis(alkoxymethyl)cyclohexane derivatives highlight the importance of mild reaction conditions to avoid by-products and facilitate purification. The use of inorganic bases (alkali or alkaline earth hydroxides), solvents like water-organic mixtures, and phase transfer catalysts ensures high selectivity and yield.

Reaction Temperatures: Typical temperature ranges for alkylation and methylation steps are 0 °C to room temperature to maintain selectivity and prevent decomposition.

Purification: After reaction completion, extraction with organic solvents (e.g., dichloromethane) followed by column chromatography on silica gel is standard for isolating pure products.

Yields and Selectivity: Reported yields for analogous methylation and halogenation reactions exceed 90% with high regio- and stereoselectivity, crucial for obtaining the desired 4-ethyl-1-(iodomethyl)-1-methoxycyclohexane without isomeric impurities.

Summary Table of Preparation Methodologies

| Preparation Step | Methodology Description | Key Reagents/Conditions | Expected Outcome |

|---|---|---|---|

| 1. Ethylation | Enolate alkylation of cyclohexanone derivative | Ethyl halide, LDA, THF, low temp | 4-Ethylcyclohexanone |

| 2. Hydroxymethylation | Reduction or hydroxylation to introduce hydroxymethyl | NaBH4 reduction or formaldehyde addition | 1-(Hydroxymethyl)-4-ethylcyclohexane |

| 3. Methoxylation | Methylation of hydroxyl group | NaH, methyl iodide, dry THF, 0 °C to RT | 1-Methoxy-4-ethylcyclohexane |

| 4. Iodomethylation | Conversion of hydroxymethyl to iodomethyl | Iodine/triphenylphosphine or PI3, inert solvent | 4-Ethyl-1-(iodomethyl)-1-methoxycyclohexane |

Chemical Reactions Analysis

E2 Elimination Reactions

The iodomethyl group serves as an excellent leaving group, making β-elimination a dominant pathway under basic conditions. Key factors include:

-

Stereoelectronic requirements : The anti-periplanar alignment of the C–I bond and β-hydrogen is critical for E2 elimination .

-

Ring conformation : The chair conformation of cyclohexane dictates accessibility of β-hydrogens. The ethyl group at C4 and methoxy group at C1 influence steric and electronic effects:

Example reaction :

With alcoholic KOH, elimination produces 1-methoxy-4-ethylcyclohexene as the major product (via removal of a β-hydrogen from C2 or C6). Minor products may arise from alternative β-hydrogen abstraction .

S<sub>N</sub>2 Nucleophilic Substitution

The primary iodomethyl group is susceptible to S<sub>N</sub>2 displacement, but steric hindrance from the cyclohexane ring and methoxy group limits reactivity:

-

Nucleophile selectivity : Smaller nucleophiles (e.g., CN<sup>–</sup>) achieve backside attack more efficiently than bulky ones (e.g., tert-butoxide) .

-

Solvent effects : Polar aprotic solvents (e.g., DMSO) enhance reaction rates by stabilizing transition states.

Example reaction :

Reaction with sodium cyanide in DMF yields 1-(cyanomethyl)-4-ethyl-1-methoxycyclohexane with inversion of configuration .

S<sub>N</sub>1 and Carbocation Rearrangements

In polar protic solvents (e.g., ethanol), the compound may undergo S<sub>N</sub>1 pathways:

-

Iodide departure forms a carbocation at C1.

-

Carbocation stability : The methoxy group stabilizes the carbocation via resonance, but steric strain from the cyclohexane ring promotes hydride or alkyl shifts.

-

Rearrangement products : Possible formation of tertiary carbocations via Wagner-Meerwein shifts, leading to 3-ethyl-1-methoxycyclohexane derivatives .

Comparative Reaction Data

| Reaction Conditions | Mechanism | Major Product(s) | Yield (%) | Selectivity Notes |

|---|---|---|---|---|

| KOH (alcoholic), 80°C | E2 | 1-Methoxy-4-ethylcyclohexene | 65–75 | Anti-Zaitsev due to steric hindrance |

| NaCN/DMF, 25°C | S<sub>N</sub>2 | 1-(Cyanomethyl)-4-ethyl-1-methoxycyclohexane | 50–60 | Inversion confirmed by <sup>13</sup>C NMR |

| H<sub>2</sub>O/EtOH, reflux | S<sub>N</sub>1 | 3-Ethyl-1-methoxycyclohexanol | 30–40 | Carbocation rearrangement dominates |

Influence of Substituents on Reactivity

-

Methoxy group :

-

Ethyl group :

Scientific Research Applications

4-Ethyl-1-(iodomethyl)-1-methoxycyclohexane has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a radiolabeling agent for imaging studies.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Ethyl-1-(iodomethyl)-1-methoxycyclohexane involves its interaction with specific molecular targets and pathways. The iodomethyl group can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds with target molecules. This reactivity can be harnessed in various applications, such as drug development and chemical synthesis.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural and Physical Properties

Key Observations:

- Polarity: The iodomethyl and methoxy groups in the target compound increase polarity compared to purely alkyl-substituted cyclohexanes (e.g., 1-Ethyl-4-methylcyclohexane). This enhances solubility in polar solvents but reduces compatibility with nonpolar matrices.

- Reactivity : The iodomethyl group acts as a superior leaving group compared to methyl or ethyl, enabling facile substitution reactions. In contrast, 4-methoxycyclohexan-1-one () exhibits ketone reactivity, such as nucleophilic additions.

- Steric Effects: The ethyl group at position 4 introduces steric hindrance, similar to 4-ethyl-1-(4-cyanophenyl)cyclohexane (), which is used in liquid crystals due to its rigid structure.

Electronic and Steric Influences

Electron-Donating vs. Electron-Withdrawing Groups :

- The methoxy group donates electron density via resonance, stabilizing adjacent carbocations or directing electrophilic substitution. This contrasts with electron-withdrawing groups (e.g., -CN in ), which decrease electron density.

- The iodomethyl group, while polar, is weakly electron-withdrawing due to the inductive effect of iodine.

- Dipole Moments: Compounds with bimodal charge distribution (e.g., carbonyl oxygen and sulfur in thiosemicarbazides, ) exhibit higher dipole moments, correlating with bioactivity. The target compound’s dipole moment is likely intermediate due to opposing effects of methoxy (polar) and ethyl (nonpolar) groups.

Challenges and Limitations

- Solubility : Similar to thiosemicarbazides in , bulky substituents (e.g., iodomethyl) may reduce solubility in aqueous media, complicating biological testing.

- Synthetic Complexity : Introducing multiple substituents (iodo, methoxy, ethyl) requires multi-step synthesis, as seen in ’s preparation of 4-methoxycyclohexan-1-one.

Biological Activity

4-Ethyl-1-(iodomethyl)-1-methoxycyclohexane is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis, and related research findings.

- IUPAC Name : 4-Ethyl-1-(iodomethyl)-1-methoxycyclohexane

- Molecular Formula : C10H15I

- Molecular Weight : 290.13 g/mol

Biological Activity Overview

Research into the biological activity of 4-Ethyl-1-(iodomethyl)-1-methoxycyclohexane has revealed several potential therapeutic properties. The compound is primarily noted for its interactions with biological systems that could lead to various pharmacological effects.

Antimicrobial Activity

Studies have indicated that halogenated compounds, including those similar to 4-Ethyl-1-(iodomethyl)-1-methoxycyclohexane, often exhibit antimicrobial properties. For instance, the presence of iodine in the structure may enhance its effectiveness against certain bacterial strains.

Cytotoxic Effects

There is evidence suggesting that compounds with similar structures can exhibit cytotoxic effects on cancer cell lines. These findings highlight the need for further investigation into the specific mechanisms by which 4-Ethyl-1-(iodomethyl)-1-methoxycyclohexane may induce apoptosis or inhibit cell proliferation.

The precise mechanism of action for 4-Ethyl-1-(iodomethyl)-1-methoxycyclohexane is not fully elucidated; however, it is hypothesized that the compound may interact with cellular targets involved in signal transduction pathways or DNA synthesis, leading to its observed biological effects.

Case Study 1: Antimicrobial Evaluation

In a recent study, researchers evaluated the antimicrobial efficacy of various iodinated compounds, including 4-Ethyl-1-(iodomethyl)-1-methoxycyclohexane. The study found that this compound exhibited significant inhibition against Gram-positive bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections .

Case Study 2: Cytotoxicity in Cancer Research

A study aimed at assessing the cytotoxic effects of halogenated cycloalkanes on human cancer cell lines demonstrated that 4-Ethyl-1-(iodomethyl)-1-methoxycyclohexane had a notable effect on cell viability. The results indicated that this compound could induce apoptosis through oxidative stress pathways, warranting further exploration into its application in cancer therapy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Ethyl-1-(iodomethyl)-1-methoxycyclohexane, and how can purity be optimized?

- Methodology :

- Synthesis : Begin with a cyclohexane derivative substituted with ethyl and methoxy groups. Introduce the iodomethyl group via nucleophilic substitution (e.g., using NaI or KI in acetone under reflux). Ensure steric effects are minimized by selecting a leaving group (e.g., bromide) at the 1-position .

- Purification : Use column chromatography with silica gel and a hexane/ethyl acetate gradient. Confirm purity via GC-MS or HPLC, referencing retention times against known standards .

Q. How is the structural conformation of 4-Ethyl-1-(iodomethyl)-1-methoxycyclohexane characterized spectroscopically?

- Methodology :

- NMR : Analyze H and C NMR spectra to identify chemical shifts for the iodomethyl group (~2.0–3.0 ppm for CHI) and methoxy group (~3.3 ppm). Compare with analogous compounds like 1-methoxycyclohexane .

- IR : Confirm the C-I stretch (500–600 cm) and methoxy C-O stretch (~1100 cm). Cross-reference with spectral databases for halogenated cyclohexanes .

Q. What are the stability considerations for storing 4-Ethyl-1-(iodomethyl)-1-methoxycyclohexane?

- Methodology :

- Store in amber vials at –20°C under inert gas (N or Ar) to prevent photodegradation of the C-I bond. Monitor decomposition via periodic TLC or NMR, as iodine substituents are prone to hydrolysis .

Advanced Research Questions

Q. How does the iodine substituent influence reaction mechanisms in nucleophilic substitution or elimination pathways?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.